molecular formula C12H18BrNO B12842799 (R)-1-(3-bromo-5-methoxyphenyl)-2,2-dimethylpropan-1-amine

(R)-1-(3-bromo-5-methoxyphenyl)-2,2-dimethylpropan-1-amine

Cat. No.: B12842799
M. Wt: 272.18 g/mol
InChI Key: VCIDDSQUBPTFIQ-NSHDSACASA-N
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Description

®-1-(3-bromo-5-methoxyphenyl)-2,2-dimethylpropan-1-amine is a chiral amine compound with a bromine and methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3-bromo-5-methoxyphenyl)-2,2-dimethylpropan-1-amine typically involves the following steps:

    Bromination: The starting material, 3-methoxyphenyl, undergoes bromination to introduce the bromine atom at the 3-position.

    Alkylation: The brominated intermediate is then subjected to alkylation with 2,2-dimethylpropan-1-amine under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-1-(3-bromo-5-methoxyphenyl)-2,2-dimethylpropan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a methoxyphenyl derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of methoxyphenyl derivatives.

    Substitution: Formation of new amine or thiol derivatives.

Scientific Research Applications

®-1-(3-bromo-5-methoxyphenyl)-2,2-dimethylpropan-1-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-(3-bromo-5-methoxyphenyl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups play a crucial role in its binding affinity and selectivity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Bromo-5-methoxyphenyl)propanoic acid
  • 2-Propenoic acid, 3-(4-methoxyphenyl)-, (E)-

Uniqueness

®-1-(3-bromo-5-methoxyphenyl)-2,2-dimethylpropan-1-amine is unique due to its specific structural features, such as the chiral center and the presence of both bromine and methoxy groups

Properties

Molecular Formula

C12H18BrNO

Molecular Weight

272.18 g/mol

IUPAC Name

(1R)-1-(3-bromo-5-methoxyphenyl)-2,2-dimethylpropan-1-amine

InChI

InChI=1S/C12H18BrNO/c1-12(2,3)11(14)8-5-9(13)7-10(6-8)15-4/h5-7,11H,14H2,1-4H3/t11-/m0/s1

InChI Key

VCIDDSQUBPTFIQ-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)[C@H](C1=CC(=CC(=C1)Br)OC)N

Canonical SMILES

CC(C)(C)C(C1=CC(=CC(=C1)Br)OC)N

Origin of Product

United States

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